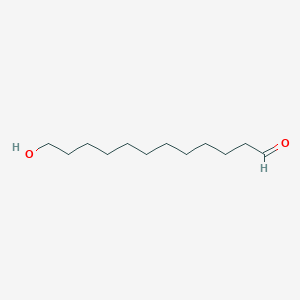

Dodecanal, 12-hydroxy-

CAS No.: 95855-71-3

Cat. No.: VC8011342

Molecular Formula: C12H24O2

Molecular Weight: 200.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 95855-71-3 |

|---|---|

| Molecular Formula | C12H24O2 |

| Molecular Weight | 200.32 g/mol |

| IUPAC Name | 12-hydroxydodecanal |

| Standard InChI | InChI=1S/C12H24O2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h11,14H,1-10,12H2 |

| Standard InChI Key | XKBXXRNKFGIWNV-UHFFFAOYSA-N |

| SMILES | C(CCCCCC=O)CCCCCO |

| Canonical SMILES | C(CCCCCC=O)CCCCCO |

Introduction

12-Hydroxy-dodecanal (C₁₂H₂₄O₂) is a primary aliphatic aldehyde with a hydroxyl group at the twelfth carbon. Its systematic IUPAC name is 12-hydroxydodecanal, though it is occasionally referenced as 12-hydroxy lauraldehyde in older literature . The molecule’s structure enables dual reactivity: the aldehyde group participates in nucleophilic additions, while the hydroxyl group facilitates esterification or etherification.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₂H₂₄O₂ | |

| Molecular weight | 200.32 g/mol | |

| Functional groups | Aldehyde (C1), hydroxyl (C12) | |

| CAS Registry Number | Not explicitly reported | – |

While no direct CAS entry exists for 12-hydroxy-dodecanal, its dimethyl acetal derivative (12-hydroxy-dodecanal dimethyl acetal, CAS 200907053869350440) is documented with a molecular formula of C₁₄H₃₀O₃ and a molecular weight of 246.391 g/mol . This acetal form stabilizes the aldehyde group, making it more amenable to storage and synthetic applications.

Synthesis and Production Pathways

Chemical Synthesis

-

Hydroxylation of dodecanal: Selective oxidation at the terminal carbon using transition-metal catalysts or enzymatic systems.

-

Protection-deprotection strategies: Starting with 12-hydroxy-dodecanal dimethyl acetal , acidic hydrolysis could yield the free aldehyde and hydroxyl groups.

Biocatalytic Approaches

Recent advances in metabolic engineering have enabled the production of ω-hydroxy fatty acid derivatives. In a landmark study, Pseudomonas pelagia monooxygenase (Pel) was leveraged to hydroxylate dodecanoic acid methyl ester (DAME) at the ω-position, yielding 12-hydroxy-DAME (HADME) at concentrations of 44.8 ± 7.5 mM . Adapting this system for aldehyde substrates could provide a green route to 12-hydroxy-dodecanal. Key modifications include:

-

Signal peptide optimization: Substituting the native AlkL signal peptide with FadL improved substrate uptake in E. coli by 20% .

-

Promoter engineering: Enhanced expression of AlkBGT monooxygenase increased ω-oxygenation activity .

Physicochemical Properties

The physicochemical profile of 12-hydroxy-dodecanal can be inferred from related compounds:

-

Solubility: Likely insoluble in water (similar to dodecanal ) but soluble in ethanol and non-polar solvents.

-

Thermal stability: The hydroxyl group may reduce thermal stability compared to dodecanal, which has a boiling point of 249°C .

-

Reactivity: Susceptible to oxidation at the aldehyde group and nucleophilic attack at the hydroxyl group.

Table 2: Comparative Properties of Dodecanal and 12-Hydroxy-dodecanal

| Property | Dodecanal | 12-Hydroxy-dodecanal (Inferred) |

|---|---|---|

| Boiling point | 185°C (100 mmHg) | ~220–240°C (est.) |

| Density | 0.831 g/mL | ~0.85–0.90 g/mL |

| Flash point | 82°C | >100°C |

| Refractive index (n20/D) | 1.435 | 1.445–1.455 |

Applications and Industrial Relevance

Flavor and Fragrance Industry

Dodecanal is widely used in perfumery for its citrus-like aroma . The hydroxyl group in 12-hydroxy-dodecanal could modify its volatility and scent profile, potentially expanding its utility in high-end fragrances or flavor stabilizers.

Polymer Chemistry

The bifunctionality of 12-hydroxy-dodecanal makes it a candidate for polycondensation reactions. For example, reacting the aldehyde and hydroxyl groups could yield polyester or polyacetal polymers with tailored mechanical properties.

Challenges and Future Directions

Current limitations in 12-hydroxy-dodecanal research include:

-

Synthetic accessibility: Lack of efficient, scalable synthesis methods.

-

Stability issues: Susceptibility to oxidation and polymerization during storage.

-

Toxicity data: No studies on ecotoxicological impacts (cf. dodecanal’s R51/53 risk code ).

Future work should prioritize:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume